2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-amine
Overview
Description
2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family It features a biphenyl core with a chlorine atom at the 2’ position, a methyl group at the 6’ position, and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis of 2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The biphenyl core allows for further functionalization through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation reactions can produce nitro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-aniline: Similar structure but lacks the biphenyl core, making it less versatile in coupling reactions.
4-Amino-2’-chloro-6’-methylbiphenyl: Another biphenyl derivative with similar functional groups but different substitution patterns.
Uniqueness
2’-Chloro-6’-methyl-[1,1’-biphenyl]-4-amine stands out due to its combination of a biphenyl core with specific functional groups. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(2-chloro-6-methylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-3-2-4-12(14)13(9)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFOKAHAXOWGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681070 | |
Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044210-29-8 | |
Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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